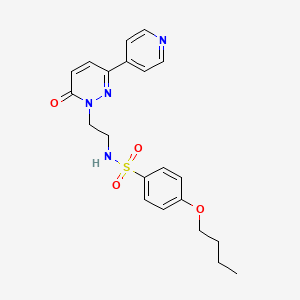

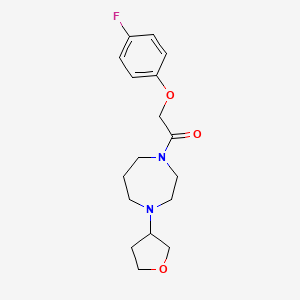

![molecular formula C13H14N2O3 B2916511 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 112601-98-6](/img/structure/B2916511.png)

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not explicitly provided in the sources I found .Chemical Reactions Analysis

Information on the chemical reactions involving “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” are not detailed in the sources I found .Applications De Recherche Scientifique

Synthesis and Characterization

- Pyrrolidine Derivatives Synthesis : Pyrrolidines, including compounds structurally similar to "1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine," have been synthesized through [3+2] cycloaddition reactions, demonstrating the polar nature of these reactions and their potential applications in producing biologically active compounds and materials for industrial applications like dyes and agrochemicals (Żmigrodzka et al., 2022).

- Polyimides from Pyrrolidine Derivatives : Novel polyimides have been derived from pyridine-containing aromatic dianhydride monomers, synthesized through nitro displacement reactions involving compounds similar in structure to the one of interest. These polyimides exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their suitability for electronic applications (Wang et al., 2006).

Mechanistic Insights and Chemical Properties

- Enantioselective Michael Reactions : Research on catalytic enantioselective Michael reactions has shown the use of pyrrolidine-based catalysts to achieve high yield and selectivity for gamma-formyl nitro compounds, which can be further converted into chiral, nonracemic pyrrolidines, highlighting the synthetic versatility and potential application of these reactions in creating biologically active substances (Betancort & Barbas, 2001).

Applications Beyond Drug Synthesis

- Organosoluble, Thermal Stable Polyimides : Polyimides synthesized from diamines containing pyridine units and pyrrolidine groups exhibit exceptional solubility, thermal stability, and hydrophobicity. These materials, derived from processes involving nitrophenyl-related compounds, show promise for use in high-performance coatings and films due to their excellent physical properties (Huang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDBEPLCGUYCF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

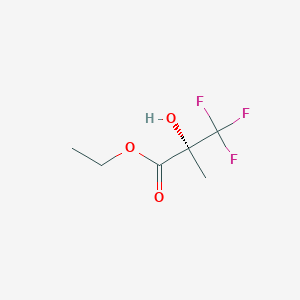

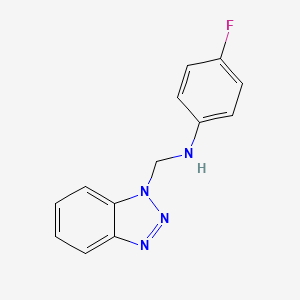

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

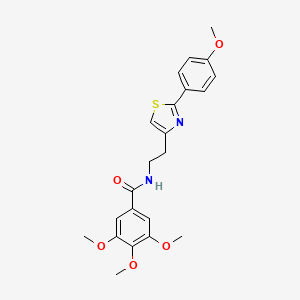

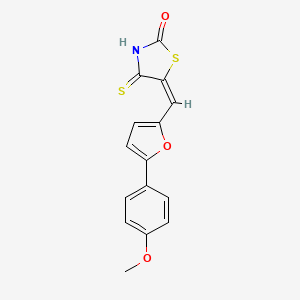

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)

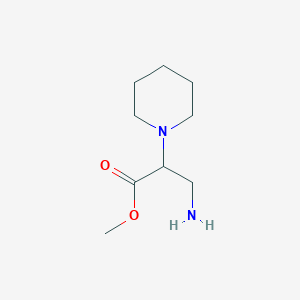

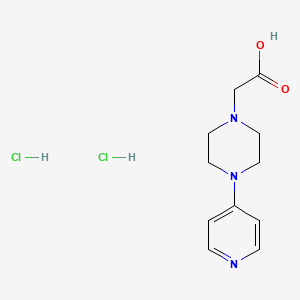

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)